molecular formula C12H16N2O2 B6247284 4-phenoxypiperidine-1-carboxamide CAS No. 2408962-74-1

4-phenoxypiperidine-1-carboxamide

Cat. No. B6247284
CAS RN: 2408962-74-1
M. Wt: 220.3
InChI Key:
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Description

4-phenoxypiperidine-1-carboxamide, also known as 4-PPCA, is an organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals and other compounds, as well as for the study of biochemical and physiological processes. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for 4-PPCA.

Mechanism of Action

The mechanism of action of 4-phenoxypiperidine-1-carboxamide is not well understood. However, it is believed to act as an agonist at certain G-protein coupled receptors, which are involved in the regulation of various biochemical and physiological processes. Additionally, 4-phenoxypiperidine-1-carboxamide is thought to interact with certain enzymes, which may affect the metabolism of various compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-phenoxypiperidine-1-carboxamide are not well understood. However, it is believed to affect the activity of various enzymes and G-protein coupled receptors, which may lead to changes in biochemical and physiological processes. Additionally, 4-phenoxypiperidine-1-carboxamide is thought to have an effect on the metabolism of certain compounds, such as carbohydrates and lipids.

Advantages and Limitations for Lab Experiments

4-phenoxypiperidine-1-carboxamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it can be used to study a wide range of biochemical and physiological processes. Additionally, 4-phenoxypiperidine-1-carboxamide is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 4-phenoxypiperidine-1-carboxamide is a relatively new compound and its effects are not yet fully understood, so there may be certain limitations when using it in lab experiments.

Future Directions

There are a number of potential future directions for 4-phenoxypiperidine-1-carboxamide. Further research could be conducted to better understand its mechanism of action and the biochemical and physiological effects it has on various organisms. Additionally, further research could be conducted to explore the potential applications of 4-phenoxypiperidine-1-carboxamide in the synthesis of pharmaceuticals, polymers, and other compounds. Additionally, research could be conducted to explore the potential toxicity of 4-phenoxypiperidine-1-carboxamide and its potential for use in medical treatments.

Synthesis Methods

4-phenoxypiperidine-1-carboxamide can be synthesized with a variety of methods, including the use of a Grignard reaction. In this method, 4-chlorophenylmagnesium bromide is reacted with piperidine-1-carboxamide and the resulting product is 4-phenoxypiperidine-1-carboxamide. Other methods of synthesis include the use of a Wittig reaction, a Heck reaction, and a Suzuki reaction.

Scientific Research Applications

4-phenoxypiperidine-1-carboxamide has a wide range of applications in scientific research. It has been used in the synthesis of various pharmaceuticals, including anticonvulsants, anxiolytics, and antipsychotics. It has also been used to study the biochemical and physiological processes of various organisms, including humans and animals. Additionally, 4-phenoxypiperidine-1-carboxamide has been used in the synthesis of various compounds, such as polymers and organic catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-phenoxypiperidine-1-carboxamide can be achieved through a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-bromophenol", "piperidine", "ethyl chloroformate", "sodium hydroxide", "ammonium chloride", "acetic acid", "sodium bicarbonate", "acetonitrile", "water" ], "Reaction": [ "Step 1: 4-bromophenol is reacted with piperidine in the presence of sodium hydroxide to form 4-phenoxy-1-piperidine.", "Step 2: 4-phenoxy-1-piperidine is then reacted with ethyl chloroformate in the presence of ammonium chloride to form 4-phenoxypiperidine-1-carbonyl chloride.", "Step 3: The resulting 4-phenoxypiperidine-1-carbonyl chloride is then reacted with ammonium chloride in the presence of acetic acid to form 4-phenoxypiperidine-1-carboxamide.", "Step 4: The final product is purified by recrystallization from a mixture of acetonitrile and water." ] }

CAS RN

2408962-74-1

Product Name

4-phenoxypiperidine-1-carboxamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.3

Purity

95

Origin of Product

United States

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